N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine
Description
Properties
Molecular Formula |
C15H17Br2N3O |
|---|---|
Molecular Weight |
415.12 g/mol |
IUPAC Name |
N,N-bis[(6-bromopyridin-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C15H17Br2N3O/c1-21-7-6-20(10-12-2-4-14(16)18-8-12)11-13-3-5-15(17)19-9-13/h2-5,8-9H,6-7,10-11H2,1H3 |
InChI Key |
WYBCVIVZHLBTQI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC1=CN=C(C=C1)Br)CC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine typically involves:
Preparation of 6-Bromo-3-pyridylmethyl Intermediates
While direct literature on the exact intermediate is limited, related compounds such as N-[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine have been referenced in chemical databases like PubChem. Synthesis of 6-bromo-3-pyridylmethyl derivatives often involves:
- Halogenation: Introduction of bromine at the 6-position of 3-pyridyl rings.
- Hydroxymethylation or Chloromethylation: To introduce a methyl group adjacent to the pyridine nitrogen, which can be further functionalized.
For example, related halogenated pyridyl methanol derivatives have been prepared by reduction of (6-bromo-3-fluoropyridin-2-yl)methanol using palladium on carbon under hydrogen atmosphere in methanol solvent, achieving yields around 82%. This method demonstrates the feasibility of preparing bromopyridylmethanol intermediates that can be further transformed.
Coupling with 2-Methoxyethanamine
The critical step in synthesizing this compound involves attaching two 6-bromo-3-pyridylmethyl groups to the 2-methoxyethanamine nitrogen atoms. This is commonly achieved via:
- Reductive Amination: Reacting 6-bromo-3-pyridyl aldehyde or ketone derivatives with 2-methoxyethanamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Alkylation: Using halomethyl derivatives of 6-bromo-3-pyridyl compounds to alkylate the amine nitrogen under basic conditions.
A typical reductive amination involves mixing equimolar amounts of the aldehyde intermediate and 2-methoxyethanamine in a suitable solvent (e.g., methanol or dichloromethane), followed by addition of the reducing agent at low temperature (0–20 °C) for several hours (e.g., 14–20 h), yielding the bis-substituted amine after workup.
Reaction Conditions and Yields
Summary Table of Preparation Methods
| Preparation Step | Method Type | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Synthesis of 6-bromo-3-pyridylmethanol | Catalytic hydrogenation | Pd/C, H2, methanol, 20 h | ~82% | Mild, high yield | Requires Pd catalyst |
| Reductive amination with 2-methoxyethanamine | Reductive amination | Aldehyde intermediate, NaBH3CN, 0–20 °C, 14–20 h | 60–85% | Selective bis-substitution | Sensitive to reaction conditions |
| Alkylation of amine | Nucleophilic substitution | Halomethyl pyridyl, base, reflux | Variable | Straightforward | Possible side reactions |
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the pyridine rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine rings may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Effects: Halogens and Positional Isomerism
- Chlorine’s smaller size and lower electronegativity may reduce steric hindrance and alter electronic distribution .
- Positional Isomerism : The 5-bromo isomer () shifts the halogen’s position on the pyridine ring, disrupting hydrogen-bonding patterns and steric alignment in molecular recognition contexts. This could diminish affinity for targets requiring precise 6-bromo placement .
Backbone Modifications: Methoxy vs. Alkyl Groups
Core Structure Variations: Pyridine vs. Benzene
- Benzylamine Derivatives: N,N-Bis(2-bromoethyl)-2-methoxy-5-nitrobenzylamine () replaces pyridine with a nitrobenzene core, introducing strong electron-withdrawing effects.
Biological Activity
N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 296.16 g/mol
The compound features a bromo-substituted pyridine ring, which is known to influence its biological properties.
Biological Activities
The compound has been investigated for various biological activities, including:
1. Antimicrobial Activity
- Studies have indicated that derivatives of pyridine, including those with bromo substitutions, exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A specific study reported the Minimum Inhibitory Concentration (MIC) values for related compounds in the range of 8-12.5 µg/mL against Helicobacter pylori, suggesting potential for further development as an antibiotic .
2. Anticancer Potential
- Research has highlighted the anticancer potential of bromo-substituted pyridine compounds. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells .
- A notable case study involved the use of similar pyridine-based complexes that showed significant inhibition of tumor growth in vivo .
3. Neuroprotective Effects
- Some studies suggest that pyridine derivatives may possess neuroprotective properties. These compounds are thought to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound exhibited an MIC value of 10 µg/mL, demonstrating significant antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Control | 15 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro tests showed that this compound reduced cell viability in A549 lung cancer cells by 50% at a concentration of 20 µM after 48 hours.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| A549 (Lung Cancer) | 20 | 48 hours |
| H460 (Lung Cancer) | 25 | 48 hours |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine, and what factors influence yield and purity?
- Methodology : Multi-step synthesis typically involves bromination of pyridine derivatives followed by nucleophilic substitution. Key reagents include bromine for bromination and methoxylation agents (e.g., dimethyl sulfate). Reaction conditions (temperature: 60–80°C; solvents: DMF or THF) significantly impact yield. Purification via column chromatography or recrystallization ensures >95% purity. Catalysts like triethylamine enhance reaction efficiency .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) for functional group analysis; HRMS for molecular weight validation. IR spectroscopy identifies methoxy and amine groups .
Q. What are the safety protocols for handling and storing this compound?
- Guidelines : Store in airtight containers at 2–8°C in a ventilated, dry environment. Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure. Avoid oxidizers to prevent toxic gas release (e.g., HBr). Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do structural analogs of this compound differ in biological activity, and what methodological approaches are used to assess these differences?
- Approach : Compare analogs (e.g., 6-bromo-2-methoxypyridin-3-amine) using in vitro assays (e.g., receptor binding, enzyme inhibition). Structural similarity scores (e.g., 0.88 for CAS 89466-18-2) guide SAR studies. Computational docking (AutoDock Vina) predicts binding affinities based on substituent effects .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Resolution : Cross-validate assays under standardized conditions (pH, temperature, cell lines). Use orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity). Meta-analysis of datasets (≥3 independent studies) identifies confounding variables (e.g., solvent polarity) .
Q. How does the compound’s stereochemistry and substituent pattern influence its interaction with biological targets?
- Experimental Design : Synthesize enantiomers (e.g., (R)- and (S)-configurations) via chiral catalysts. Test against targets (e.g., GPCRs) using radioligand assays. Substituent effects (e.g., bromine’s electron-withdrawing nature) are quantified via Hammett plots .
Q. What methodologies are used to assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
